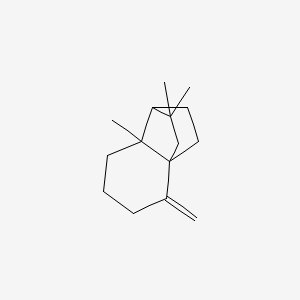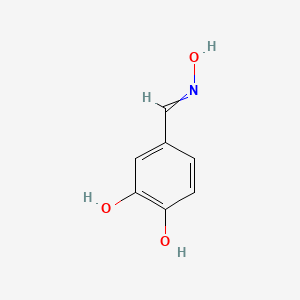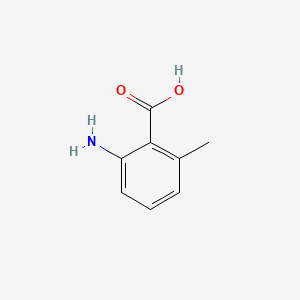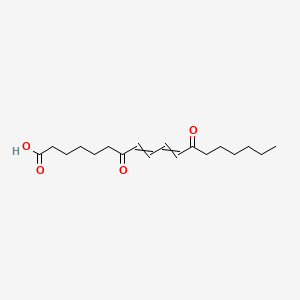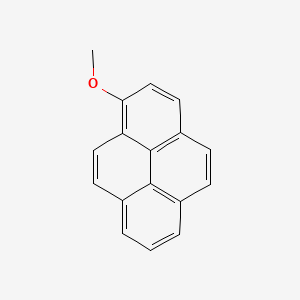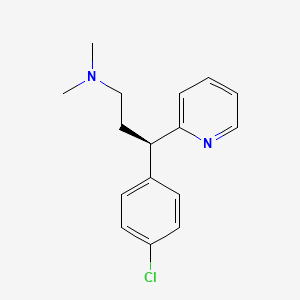
(-)-Chlorpheniramine
Übersicht
Beschreibung
(-)-Chlorpheniramine, also known as chlorphenamine, is a first-generation antihistamine with both anti-inflammatory and anti-allergy properties. It is used to treat symptoms associated with allergies, including hay fever, skin rashes, and itching. It is also used to treat cold and flu symptoms, such as sneezing, runny nose, and itchy eyes. (-)-Chlorpheniramine is an effective and widely used drug for the treatment of allergic and inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Environmental Science Applications :
- Chlorpheniramine, found in water environments, can cause adverse environmental effects and form carcinogenic nitrosamines during disinfection. Research demonstrated efficient removal of chlorpheniramine from aqueous solutions using a graphene oxide-magnetite composite (GO-Fe3O4) in the presence of H2O2, revealing a potential application in environmental cleanup and water treatment processes (Chen, Huang, Lin, & Huang, 2020).
Drug Delivery Systems :
- Research into the development of transdermal patches for chlorpheniramine delivery in infants was conducted. These patches, using hypromellose and cassava starch composite polymers, showed efficient permeation and could be a novel way to administer chlorpheniramine in a non-invasive manner, particularly beneficial for infants (Agubata et al., 2020).
Pharmacology and Drug Analysis :
- Studies have explored various aspects of chlorpheniramine's pharmacokinetics, bioequivalence, and interaction with human serum albumin. For instance, research on the bioequivalence of two formulations of racemic chlorpheniramine combined with phenylpropanolamine revealed insights into the drug's absorption and metabolism (Bui et al., 2000).
- Another study used capillary electrophoresis with electrochemiluminescence detection for analyzing chlorpheniramine and its binding with human serum albumin, highlighting advanced methods for pharmaceutical analysis (Liu & Zhou, 2006).
Clinical Applications :
- Chlorpheniramine's efficacy in treating allergic conditions and its potential side effects have been extensively studied. Research on chlorpheniramine-induced genotoxicity in human peripheral blood lymphocytes provides critical information on its safety profile at high concentrations (Zamani, Mahboub, & Evazalipour, 2023).
- Additionally, a comprehensive review highlighted chlorpheniramine's potential for new clinical applications beyond its traditional use in treating allergies and common colds, suggesting its repurposing for other indications like COVID-19 (Rizvi, Ferrer, Khawaja, & Sanchez-Gonzalez, 2022).
Eigenschaften
IUPAC Name |
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904610 | |
| Record name | (-)-Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Chlorpheniramine | |
CAS RN |
32188-09-3 | |
| Record name | (-)-Chlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32188-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpheniramine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032188093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Chlorpheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENIRAMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY9131E63D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (-)-Chlorpheniramine and what is its mechanism of action?
A1: (-)-Chlorpheniramine, often referred to as the R-(-)-enantiomer of chlorpheniramine, is a chiral antihistamine medication. It exerts its effects by acting as a histamine H1 receptor antagonist. This means it binds to the H1 receptor, preventing histamine, a naturally occurring compound involved in allergic reactions, from binding and exerting its effects.
Q2: What are the downstream effects of (-)-Chlorpheniramine blocking the histamine H1 receptor?
A2: By blocking the histamine H1 receptor, (-)-Chlorpheniramine effectively reduces the symptoms associated with allergic reactions. These symptoms can include:
Q3: How does the stereoselectivity of Chlorpheniramine impact its pharmacokinetics?
A3: Studies have shown that the (S)-(+)-enantiomer of chlorpheniramine is cleared more slowly than the (R)-(-)-enantiomer in humans. [] This suggests that (-)-Chlorpheniramine (R-(-)-enantiomer) is eliminated faster from the body compared to its counterpart.
Q4: Does CYP2D6 play a role in the metabolism of (-)-Chlorpheniramine?
A4: Yes, CYP2D6 plays a role in the metabolism of both enantiomers of chlorpheniramine. Studies have demonstrated that quinidine, a CYP2D6 inhibitor, affects the pharmacokinetics of both (S)-(+)- and (R)-(-)-chlorpheniramine. []
Q5: What is the clinical significance of (-)-Chlorpheniramine's relatively faster clearance compared to the (S)-(+)-enantiomer?
A5: The faster clearance of (-)-Chlorpheniramine may translate to a shorter duration of action compared to the (S)-(+)-enantiomer. This difference in pharmacokinetics could have implications for dosing regimens and clinical efficacy.
Q6: What is the molecular formula and weight of (-)-Chlorpheniramine?
A6: The molecular formula of (-)-Chlorpheniramine is C16H19ClN2. It has a molecular weight of 274.79 g/mol.
Q7: What are some spectroscopic techniques used to characterize (-)-Chlorpheniramine?
A7: Various spectroscopic techniques can be employed for the characterization of (-)-Chlorpheniramine. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and connectivity of atoms in the molecule. * Infrared (IR) Spectroscopy: This method helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing further structural information.
Q8: What strategies have been explored to improve the delivery of (-)-Chlorpheniramine?
A9: Research has focused on developing controlled-release formulations of chlorpheniramine, including the use of interpenetrating polymeric network beads composed of sodium alginate-g-methylmethacrylate. [] This approach aims to achieve sustained drug release, potentially improving therapeutic outcomes.
Q9: Are there any studies investigating (-)-Chlorpheniramine's incorporation into jelly formulations for oral administration?
A10: While research has explored jelly formulations for delivering a combination of cold medicines, including chlorpheniramine maleate, the specific focus on (-)-Chlorpheniramine in such formulations remains unclear. [] Investigating the bioequivalence and absorption characteristics of (-)-Chlorpheniramine in various formulations could be a potential area of future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



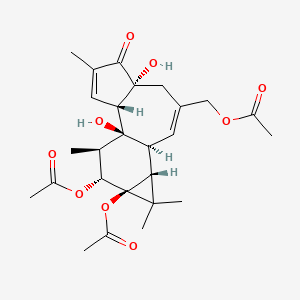
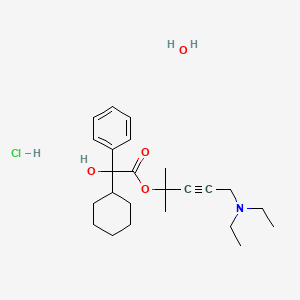


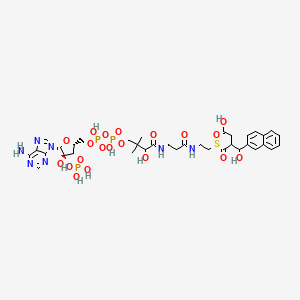

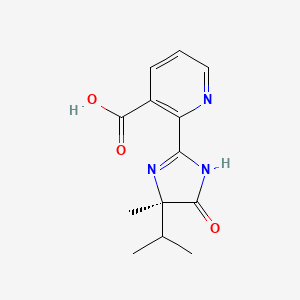
![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)
